4-羟基美西律

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

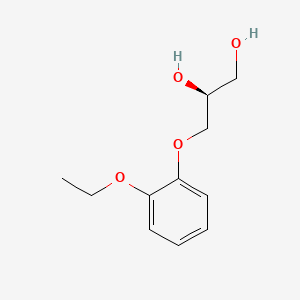

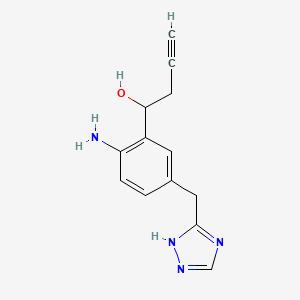

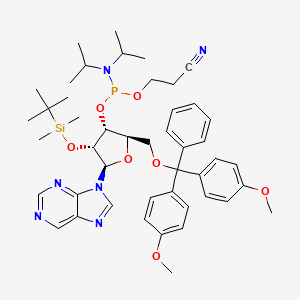

4-Hydroxy Mexiletine is a derivative of Mexiletine, a well-known antiarrhythmic agent. Mexiletine is primarily used to treat abnormal heart rhythms and chronic pain. The addition of a hydroxyl group to the Mexiletine molecule enhances its pharmacological properties, making 4-Hydroxy Mexiletine a compound of interest in medicinal chemistry.

科学研究应用

抗心律失常治疗

美西律是一种IB类抗心律失常药,起非选择性电压依赖性钠通道阻滞剂的作用 . 它已被用于治疗室性心律失常 . 通过它阻断心肌细胞中快速钠通道的能力,在最近几十年中它起着轻微到中度的抗心律失常作用 .

室性心律失常的治疗

一些患有结构性心脏病、患有药物难治性(即主要为胺碘酮难治性)室性心律失常的患者,以及那些患有某些形式的先天性长QT综合征(LQTS)的患者,如今仍然可以从美西律中获益 .

手性鉴别

美西律在治疗中被用作外消旋混合物R,S -MXL盐酸盐 . 已经开发了一种新的、快速且有效的毛细管电泳(CE)和环糊精(CDs)作为手性选择剂(CSs)的方法来分离美西律对映异构体 .

肌强直的治疗

已评估美西律对营养不良性和非营养不良性肌强直患者的有效性和安全性 . 营养不良性和非营养不良性肌强直的罕见性限制了关于美西律作为潜在治疗方法的有效性的现有证据 .

抑制复发性、治疗抵抗性室性心动过速/心室颤动

作用机制

- Role : It inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential (Phase 0) in cardiac cells .

- Downstream effects include shortened action potential duration, reduced refractoriness, and decreased Vmax in partially depolarized cells with fast response action potentials .

- Clinically, it treats ventricular tachycardia and symptomatic premature ventricular beats, while preventing ventricular fibrillation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

4-Hydroxy Mexiletine interacts with various enzymes and proteins. The formation of hydroxymethyl-mexiletine, p-hydroxy-mexiletine, and m-hydroxy-mexiletine is genetically determined and cosegregates with polymorphic debrisoquine 4-hydroxylase [cytochrome P450 (CYP) 2D6] activity . This suggests that 4-Hydroxy Mexiletine may interact with these enzymes during its metabolic process.

Cellular Effects

In terms of cellular effects, 4-Hydroxy Mexiletine, like its parent compound Mexiletine, has been shown to have significant effects on cardiomyocytes . It has been observed to increase the sodium current in non-diseased human induced pluripotent stem cell-derived cardiomyocytes . This suggests that 4-Hydroxy Mexiletine may influence cell function by modulating ion channels and affecting cellular signaling pathways.

Molecular Mechanism

The molecular mechanism of 4-Hydroxy Mexiletine is similar to that of Mexiletine. It inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . This indicates that 4-Hydroxy Mexiletine exerts its effects at the molecular level through binding interactions with sodium channels, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy Mexiletine have been observed to change over time. For instance, chronic administration of Mexiletine has been shown to increase the sodium current in cardiomyocytes . This suggests that 4-Hydroxy Mexiletine may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound in in vitro or in vivo studies.

Metabolic Pathways

4-Hydroxy Mexiletine is involved in several metabolic pathways. It is a metabolite of Mexiletine, which is metabolized in the liver via the CYP2D6 pathway to form inactive metabolites . This suggests that 4-Hydroxy Mexiletine may interact with enzymes such as CYP2D6 and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Mexiletine is rapidly and completely absorbed following oral administration with a bioavailability of about 90% . Its volume of distribution is large and varies from 5 to 9 L/kg in healthy individuals . This suggests that 4-Hydroxy Mexiletine, as a metabolite of Mexiletine, may also be widely distributed within cells and tissues.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Mexiletine typically involves the hydroxylation of Mexiletine. One common method is the direct hydroxylation of Mexiletine using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroxylated product.

Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy Mexiletine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

化学反应分析

Types of Reactions: 4-Hydroxy Mexiletine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced back to Mexiletine by removing the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

属性

IUPAC Name |

4-(2-aminopropoxy)-3,5-dimethylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVTPUSDCYBQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(C)N)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857800 |

Source

|

| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123363-66-6 |

Source

|

| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}ethan-1-ol](/img/structure/B589810.png)

![disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate](/img/structure/B589818.png)